1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole
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Overview
Description
1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid with a suitable pyrimidine derivative under specific conditions such as the presence of a base and a catalyst . The reaction is often carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole stands out due to its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a pyrazole ring fused with a pyrimidine structure, which is known to contribute to its biological activity. The sulfonyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.
Antiparasitic Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant inhibitory effects on Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). For instance, pyrrolo[2,3-d]pyrimidines were designed as inhibitors targeting PfCDPK4 and PfCDPK1. These compounds showed promising activity with IC50 values ranging from 0.210 to 0.589 μM against these kinases . This suggests that similar derivatives may also possess antiparasitic properties.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Halogenated derivatives of related pyrrolopyrimidines demonstrated low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, indicating strong antibacterial activity. The most potent compounds exhibited MIC values as low as 8 mg/L, which could be enhanced in combination with antimicrobial peptides . This highlights the potential of this compound in treating bacterial infections.
Anticancer Activity
The biological evaluation of similar pyrazole derivatives has shown moderate to potent antiproliferative activity against various human cancer cell lines. For example, certain pyrazoles were found to inhibit tubulin polymerization effectively and disrupt microtubule dynamics akin to known anticancer agents like combretastatin A-4 . This suggests that this compound may also exhibit anticancer properties.
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit these targets by binding to their active sites and modulating biochemical pathways. Further studies are needed to elucidate the precise mechanisms involved.
Research Findings and Case Studies
Study | Findings | IC50 Values |
---|---|---|
Seanego et al. (2022) | Inhibitory activity against PfCDPKs | 0.210–0.589 μM |
Recent Antimicrobial Study | Effective against Staphylococcus aureus | MIC = 8 mg/L |
PLOS One Study | Antiproliferative effects on cancer cell lines | Various IC50 values |
Properties
IUPAC Name |
6-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-8-12(9(2)16(3)15-8)20(18,19)17-5-10-4-13-7-14-11(10)6-17/h4,7H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMZWDPDMNNFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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